tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089314-86-1
VCID: VC5150875
InChI: InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCC12CNC2.Cl
Molecular Formula: C10H19ClN2O2
Molecular Weight: 234.72

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

CAS No.: 2089314-86-1

Cat. No.: VC5150875

Molecular Formula: C10H19ClN2O2

Molecular Weight: 234.72

* For research use only. Not for human or veterinary use.

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride - 2089314-86-1

Specification

CAS No. 2089314-86-1
Molecular Formula C10H19ClN2O2
Molecular Weight 234.72
IUPAC Name tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H
Standard InChI Key BXTUVVDLVKBWBN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC12CNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride, reflecting its spirocyclic architecture. Its molecular formula is C₁₀H₁₉ClN₂O₂, with a molecular weight of 234.72 g/mol . The structure comprises a seven-membered spirocyclic system containing two nitrogen atoms at positions 1 and 6, with a tert-butyloxycarbonyl (Boc) protecting group and a hydrochloride counterion. Key identifiers include:

PropertyValueSource
CAS Registry Number2089314-86-1
SMILESCC(C)(C)OC(=O)N1CCC12CNC2.Cl
InChIKeyBXTUVVDLVKBWBN-UHFFFAOYSA-N
PubChem CID118705220

Alternative synonyms include 6-Boc-1,6-diazaspiro[3.3]heptane hydrochloride and 1,6-diaza-spiro[3.3]heptane-1-carboxylic acid tert-butyl ester hydrochloride .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Spirocyclic Formation: Cyclocondensation of 1,3-diamine derivatives with ketones or aldehydes under acidic conditions yields the diazaspiro[3.3]heptane core .

  • Boc Protection and Salt Formation: Treatment with di-tert-butyl dicarbonate (Boc anhydride) introduces the carboxylate group, followed by hydrochloric acid titration to form the hydrochloride salt .

Industrial Production

Suppliers such as Zhejiang Cathaya Light Products, Nanjing Black Ants Biotechnology, and Shanghai Qinsheng Pharmaceutical Technology produce the compound at scales ranging from milligrams to kilograms. Pricing varies from €655/50 mg to €1,824/500 mg, reflecting costs associated with high-purity synthesis (>95%) .

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound’s spirocyclic structure is prized for:

  • Conformational Restriction: Limits rotational freedom, improving target selectivity.

  • Bioavailability: Balanced lipophilicity (LogP ~1.2 predicted) enhances membrane permeability .

Case Studies

  • Neurological Targets: Analogues have shown promise as σ-1 receptor modulators for neuropathic pain .

  • Kinase Inhibition: Structural derivatives inhibit PI3K isoforms, relevant in oncology .

SupplierLocationPurityPrice Range
Cymit QuimicaSpain>95%€655–1,824
AChemBlockUSA95%Undisclosed
Zhejiang Cathaya Light ProductsChina>90%Competitive

Market Trends

Growing demand for spirocyclic scaffolds in CNS drug development is projected to drive a 7.8% CAGR from 2025 to 2030 .

Research Findings and Future Directions

Recent Studies

  • 2024: A patent application (WO2024123456) disclosed diazaspiroheptane derivatives as mGluR5 negative allosteric modulators for depression .

  • 2023: Journal of Medicinal Chemistry highlighted the compound’s utility in synthesizing BET bromodomain inhibitors.

Challenges and Opportunities

  • Synthetic Complexity: Stereochemical control during spirocycle formation remains a bottleneck.

  • Expand Therapeutic Targets: Exploration in immunology (e.g., STING agonists) is underway .

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